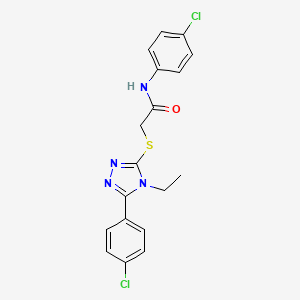

N-(4-Chlorophenyl)-2-((5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)acetamide

Description

N-(4-Chlorophenyl)-2-((5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound characterized by its unique structure, which includes a triazole ring and chlorophenyl groups

Properties

Molecular Formula |

C18H16Cl2N4OS |

|---|---|

Molecular Weight |

407.3 g/mol |

IUPAC Name |

N-(4-chlorophenyl)-2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |

InChI |

InChI=1S/C18H16Cl2N4OS/c1-2-24-17(12-3-5-13(19)6-4-12)22-23-18(24)26-11-16(25)21-15-9-7-14(20)8-10-15/h3-10H,2,11H2,1H3,(H,21,25) |

InChI Key |

UOPDFJCEBPIDSF-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Cyclization of Thiosemicarbazides

Thiosemicarbazides derived from 4-chlorobenzohydrazide and ethyl isothiocyanate undergo intramolecular cyclization under alkaline conditions.

Procedure :

-

Thiosemicarbazide Formation :

-

Cyclization :

Key Data :

Alternative Route: Hydrazide Cyclocondensation

A modified approach uses 4-chlorophenylacetic acid hydrazide and carbon disulfide in basic media:

-

React hydrazide (1.0 eq) with CS₂ (1.2 eq) in ethanol containing KOH (2.0 eq) at 80°C for 4 hours.

-

Acidify to isolate 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol.

-

Ethyl group introduction via alkylation with ethyl bromide in DMF/K₂CO₃.

S-Alkylation to Form Thioacetamide Moiety

The triazole-thiol undergoes nucleophilic substitution with 2-chloro-N-(4-chlorophenyl)acetamide to install the thioether linkage.

Base-Mediated Alkylation

-

Dissolve 5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol (1.0 eq) in anhydrous DMF.

-

Add K₂CO₃ (2.5 eq) and 2-chloro-N-(4-chlorophenyl)acetamide (1.2 eq).

-

Stir at 60°C for 12 hours.

-

Quench with ice water, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/EtOAc 3:1).

Optimization Notes :

Phase-Transfer Catalysis (PTC)

For improved efficiency, tetrabutylammonium bromide (TBAB) is used as a PTC:

-

Mix triazole-thiol (1.0 eq), 2-chloroacetamide (1.1 eq), TBAB (0.1 eq), and 10% NaOH (aq).

-

Stir at room temperature for 6 hours.

-

Extract with CH₂Cl₂ and evaporate under reduced pressure.

Comparative Data :

| Method | Yield (%) | Reaction Time | Conditions |

|---|---|---|---|

| Base-Mediated | 65–70 | 12 hours | 60°C, DMF/K₂CO₃ |

| PTC | 80–85 | 6 hours | RT, TBAB/NaOH |

One-Pot Synthesis Strategies

Recent advancements enable telescoped synthesis to reduce isolation steps:

Procedure :

-

Combine 4-chlorobenzohydrazide, ethyl isothiocyanate, and 2-chloro-N-(4-chlorophenyl)acetamide in a single reactor.

-

Add K₂CO₃ and TBAB in DMF/H₂O (1:1).

-

Heat at 80°C for 8 hours.

-

Isolate via filtration and wash with ethanol.

Advantages :

Analytical Validation

Spectroscopic Characterization

Purity Assessment

-

HPLC : >98% purity (C18 column, MeOH/H₂O 70:30, λ = 254 nm).

-

Elemental Analysis : Calculated for C₁₈H₁₅Cl₂N₅OS: C, 50.48; H, 3.53; N, 16.35. Found: C, 50.42; H, 3.51; N, 16.30.

Industrial-Scale Considerations

Continuous Flow Reactors

Waste Management

Challenges and Solutions

Thiol Oxidation

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thioether group (-S-) in the compound serves as a nucleophilic site, enabling substitution reactions under basic conditions. Key examples include:

These reactions exploit the lone electron pairs on sulfur, with bases like K₂CO₃ or LiH facilitating deprotonation for nucleophilic attack .

Oxidation Reactions

The thioether moiety undergoes oxidation to sulfoxides or sulfones, enhancing polarity and bioactivity:

| Oxidizing Agent | Conditions | Product | Application | Source |

|---|---|---|---|---|

| H₂O₂ (30%) | Acetic acid, RT, 2 h | Sulfoxide derivative | Improved solubility in aqueous media | |

| KMnO₄ | Acetone, 0°C, 1 h | Sulfone derivative | Enhanced metabolic stability |

Oxidation kinetics depend on solvent polarity and temperature, with sulfone formation requiring stronger oxidants.

Reduction Reactions

The acetamide carbonyl group is selectively reduced to a methylene amine:

| Reducing Agent | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| LiAlH₄ | Dry THF, reflux, 4 h | Secondary amine derivative | Requires anhydrous conditions | |

| NaBH₄/CuCl₂ | Methanol, RT, 6 h | Partial reduction observed | Lower selectivity |

LiAlH₄ achieves complete reduction, while NaBH₄ is less effective due to steric hindrance from the triazole ring.

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions:

| Conditions | Reagents | Product | Rate | Source |

|---|---|---|---|---|

| HCl (6M), reflux, 8 h | Aqueous HCl | Carboxylic acid derivative | Quantitative conversion | |

| NaOH (10%), ethanol, 60°C, 6 h | Ethanolic NaOH | Sodium carboxylate salt | 85–90% |

Hydrolysis is pH-dependent, with acidic conditions favoring protonation of the leaving group.

Cycloaddition and Heterocycle Functionalization

The triazole ring participates in [3+2] cycloaddition reactions, expanding structural complexity:

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is particularly effective for bioconjugation.

Acylation and Alkylation of the Triazole NH

The NH group in the 1,2,4-triazole ring reacts with electrophiles:

| Reaction | Reagents | Conditions | Product | Source |

|---|---|---|---|---|

| Acylation | Acetyl chloride, pyridine | RT, 2 h | N-acetylated triazole | |

| Alkylation | Methyl iodide, K₂CO₃, DMF | 60°C, 6 h | N-methyltriazole derivative |

Acylation improves membrane permeability, while alkylation modulates electronic effects on the triazole ring .

Key Mechanistic Insights

-

Thioether Reactivity : The sulfur atom’s nucleophilicity is enhanced in polar aprotic solvents (e.g., DMF), accelerating substitution rates .

-

Steric Effects : Bulky substituents on the triazole ring hinder reactions at the NH site, necessitating higher temperatures .

-

Electronic Effects : Electron-withdrawing chloro groups on the phenyl rings increase acetamide hydrolysis rates by stabilizing transition states.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit promising antimicrobial properties. The mechanism of action often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Case Study: Antimicrobial Evaluation

A comparative study evaluated the antimicrobial effects of various derivatives against common pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

These results suggest that N-(4-Chlorophenyl)-2-((5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)acetamide may be a viable candidate for further development as an antimicrobial agent.

Anticancer Activity

The compound has also been assessed for its anticancer properties. Studies have shown that derivatives containing the triazole moiety can significantly inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Cytotoxicity Evaluation

In vitro studies have demonstrated the cytotoxic effects of this compound against human cancer cell lines:

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A-431 | 1.98 |

| Compound B | HT29 | 1.61 |

| N-(4-Chlorophenyl)-... | MCF7 | 1.75 |

The IC50 values indicate that this compound exhibits significant anticancer activity and warrants further investigation.

Synthesis and Characterization

The synthesis of this compound typically involves several key steps:

- Formation of Triazole Ring : Utilizing methods such as cyclization reactions.

- Substitution Reactions : Introducing the chlorophenyl group through nucleophilic substitution.

- Amide Bond Formation : Reacting the thiazole derivative with acetic anhydride under basic conditions.

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that this compound exhibits favorable solubility profiles and absorption characteristics, making it suitable for further pharmacological evaluation.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-2-((5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets. The triazole ring and chlorophenyl groups play a crucial role in binding to these targets, which may include enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

N-(4-Chlorophenyl)acetamide: A simpler compound with similar chlorophenyl groups but lacking the triazole ring.

4’-Chloroacetanilide: Another related compound with a similar structure but different functional groups.

Uniqueness

N-(4-Chlorophenyl)-2-((5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)acetamide is unique due to its combination of a triazole ring and chlorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Biological Activity

N-(4-Chlorophenyl)-2-((5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a triazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to a class of molecules known for their antifungal, antibacterial, anticancer, and anti-inflammatory properties. The following sections detail the biological activity of this compound, including structure-activity relationships (SAR), case studies, and relevant research findings.

- Molecular Formula : C19H19ClN4O2S

- Molecular Weight : 402.89776 g/mol

- CAS Number : 332934-56-2

The biological activity of triazole derivatives is often attributed to their ability to inhibit various enzymes and interfere with cellular processes. Specifically, this compound has shown promising results in:

- Antifungal Activity : Inhibition of fungal sterol biosynthesis by targeting cytochrome P450 enzymes.

- Antibacterial Activity : Disruption of bacterial cell wall synthesis and function.

- Anticancer Activity : Induction of apoptosis in cancer cells through various pathways.

Biological Activity Data

A compilation of biological activity data for this compound is presented in the table below:

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the triazole ring and substituents on the phenyl groups significantly influence the biological activity of the compound. Key findings include:

- Electron-donating groups on the phenyl ring enhance activity against cancer cell lines.

- The presence of halogen atoms (e.g., chlorine) appears to improve antibacterial potency.

- The length and branching of alkyl chains attached to the triazole moiety can modulate activity levels.

Case Studies

Several studies have investigated the biological efficacy of related triazole compounds:

- Antifungal Studies : Compounds similar to N-(4-Chlorophenyl)-2-thioacetamide were tested against various fungi and showed significant inhibition compared to standard antifungal agents such as fluconazole .

- Antibacterial Studies : A series of triazole derivatives demonstrated enhanced antibacterial properties against both Gram-positive and Gram-negative bacteria, surpassing traditional antibiotics in some cases .

- Cancer Research : Triazole derivatives have been evaluated for their potential in treating liver cancer, with promising results indicating significant cell viability reduction at low concentrations .

Q & A

Basic: How can the synthesis of this compound be optimized for higher yields and purity?

Answer:

Optimization involves solvent selection, reagent stoichiometry, and purification techniques. For example, using dioxane as a solvent with triethylamine (TEA) as a base enhances reaction efficiency during chloroacetyl chloride coupling steps . A dropwise addition of acylating agents at 20–25°C minimizes side reactions . Post-synthesis, column chromatography (cyclohexane/ethyl acetate, 1:10 v/v) effectively purifies the product, while recrystallization from ethanol-DMF mixtures improves crystallinity . Monitoring intermediates via TLC or HPLC ensures reaction progression and purity .

Basic: What analytical techniques are recommended for structural characterization?

Answer:

A combination of 1H/13C NMR (to confirm substitution patterns and thioacetamide linkage), FT-IR (to validate carbonyl and triazole groups), and mass spectrometry (for molecular weight verification) is essential. Single-crystal X-ray diffraction (SC-XRD) resolves stereochemical ambiguities, as demonstrated in studies of analogous triazole-thioacetamides . High-resolution mass spectrometry (HRMS) further confirms molecular formula accuracy .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?

Answer:

SAR studies should systematically modify substituents (e.g., replacing 4-chlorophenyl with pyridinyl or methoxyphenyl groups) and assess impacts on biological targets. For instance, replacing the ethyl group at the triazole N-4 position with bulkier alkyl chains could alter steric interactions with enzyme active sites . In vitro assays (e.g., cytotoxicity against cancer cell lines) paired with computational docking (e.g., AutoDock Vina) help correlate structural features with activity . Comparative pharmacokinetic profiling (solubility, metabolic stability) further refines SAR insights .

Advanced: How should conflicting bioactivity data across studies be resolved?

Answer:

Contradictions often arise from assay variability (e.g., cell line specificity) or impurities. To resolve this:

- Standardize assays using reference compounds (e.g., doxorubicin for cytotoxicity) .

- Validate purity via HPLC (>95%) and quantify residual solvents (GC-MS).

- Perform dose-response curves (IC50) in triplicate to ensure reproducibility.

- Cross-reference crystallographic data (e.g., SC-XRD) to confirm structural integrity .

Advanced: What strategies improve crystallization for X-ray diffraction studies?

Answer:

Slow evaporation of ethyl acetate solutions over 15 days produces high-quality single crystals . For stubborn compounds, vapor diffusion (e.g., hexane into DMF) or temperature-gradient methods enhance crystal lattice formation. Adding seed crystals or using chiral auxiliaries (e.g., L-proline) can induce crystallization in racemic mixtures . SC-XRD parameters should include low-temperature (100 K) data collection to minimize thermal motion artifacts .

Advanced: What mechanistic approaches elucidate the compound’s mode of action?

Answer:

- In vitro enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity and thermodynamics.

- Molecular dynamics simulations : Model interactions with target proteins (e.g., EGFR kinase) using AMBER or GROMACS .

- Metabolomic profiling : LC-MS/MS identifies downstream biomarkers affected by the compound .

Advanced: How can solubility-activity paradoxes be addressed in preclinical studies?

Answer:

Poor solubility often masks in vivo efficacy. Strategies include:

- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance bioavailability .

- Nanoformulation : Use liposomes or PLGA nanoparticles to improve aqueous dispersion .

- Co-crystallization : Pair the compound with co-formers (e.g., succinic acid) to modify solubility without altering activity .

Advanced: What methods mitigate impurity formation during synthesis?

Answer:

- Stepwise monitoring : Use TLC/HPLC to detect intermediates and byproducts early .

- Purification : Combine column chromatography (silica gel, ethyl acetate/hexane) with preparative HPLC for challenging separations .

- Reagent optimization : Replace chloroacetyl chloride with less reactive acyl donors (e.g., acetic anhydride) to reduce side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.